![molecular formula C12H19N3O B1490931 6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine CAS No. 2097991-25-6](/img/structure/B1490931.png)
6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine
Overview
Description
“6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.3 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is not available in the retrieved information.Molecular Structure Analysis
The molecular structure of “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” are not fully available in the retrieved information. It is known that the compound has a molecular weight of 221.3 g/mol.Future Directions
The future directions for “6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine” and similar pyrrolidine derivatives involve the design of new compounds with different biological profiles . The versatility of the pyrrolidine scaffold allows for efficient exploration of the pharmacophore space, contributing to the development of novel biologically active compounds .
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
Compounds containing the pyrrolidine ring are known to interact with their targets in a variety of ways, often leading to changes in the function or activity of the target .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the pharmacokinetic profile of compounds, often enhancing their bioavailability .
Result of Action
Compounds containing the pyrrolidine ring are known to have a variety of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can influence the action of compounds containing the pyrrolidine ring .
properties
IUPAC Name |
6-[3-(ethoxymethyl)pyrrolidin-1-yl]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-2-16-9-10-5-6-15(8-10)12-4-3-11(13)7-14-12/h3-4,7,10H,2,5-6,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATATKGNTOJEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Ethoxymethyl)pyrrolidin-1-yl)pyridin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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